

# Silicon Disulfide (SiS<sub>2</sub>) Under Pressure: A Comparative Guide to High-Pressure Stability

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stability and phase transitions of **silicon disulfide** (SiS<sub>2</sub>) under high-pressure conditions. The information is compiled from recent experimental and theoretical studies, offering valuable insights for materials science research and applications where materials are subjected to extreme environments.

# Data Presentation: High-Pressure Phases of SiS<sub>2</sub>

The following table summarizes the key quantitative data on the various high-pressure phases of **silicon disulfide**, comparing experimental observations with theoretical predictions.



Phase Name	Pressur e Range (GPa)	Temper ature (K)	Crystal System	Space Group	Coordin ation of Si	Key Charact eristics	Referen ce
NP	Ambient - 6.9	Room Temperat ure	Orthorho mbic	lbam	4 (Tetrahed ral)	1D chains of edge- sharing tetrahedr a.	[1][2]
HP1	~2.8	1473	Monoclini c	P121/c1	4 (Tetrahed ral)	Quencha ble to ambient condition s.	[1][2]
HP2	~3.5	1473	Monoclini c	P121/c1	4 (Tetrahed ral)	Quencha ble to ambient condition s.	[1][2][3]
HP3	4.0 - 7.5	1373 - 1703	Tetragon al	I <del>4</del> 2d	4 (Tetrahed ral)	3D network of corner- sharing tetrahedr a. Quencha ble.	[1][2][4]
Layered Octahedr al	4 - 100 (Predicte d)	Room Temperat ure	Trigonal	P-3m1	6 (Octahed ral)	Layered Cdl <sub>2</sub> -type structure. Semicon ductor to metal transition predicted	[3][4][5] [6]



						around 40 GPa.	
Layered Octahedr al	7.5 - 9 (Synthesi zed)	1300 - 1700	-	-	6 (Octahed ral)	Synthesi zed by laser heating of Si and S.	[7]
Decompo sition Products	> 155 (Predicte d)	-	Cubic (SiS), Rhombo hedral (SiS <sub>3</sub> )	Pm-3m (SiS), R3m (SiS <sub>3</sub> )	8 (SiS), 9 (SiS₃)	Predicted decompo sition into SiS and SiS <sub>3</sub> .	[8]

# **Experimental and Theoretical Protocols**

A combination of advanced experimental and computational techniques has been employed to investigate the high-pressure behavior of SiS<sub>2</sub>.

## **Experimental Methodologies**

- High-Pressure Synthesis and In-Situ Analysis:
  - Diamond Anvil Cell (DAC): This is the primary apparatus used to generate high pressures.
     A sample is compressed between two diamond anvils. Pressure is typically calibrated using a ruby fluorescence scale.
  - Laser Heating: To achieve the necessary temperatures for phase transitions and synthesis at high pressures, focused laser beams are used to heat the sample within the DAC.[7]
  - In-Situ X-ray Diffraction (XRD): Synchrotron XRD is coupled with the DAC to probe the
    crystal structure of the material as a function of pressure and temperature. This allows for
    the identification of new phases and the determination of their lattice parameters and
    space groups.



In-Situ Raman Spectroscopy: This technique is used to investigate the vibrational modes
of the material under pressure. Changes in the Raman spectra can indicate phase
transitions and provide information about bonding and structural changes.[7]

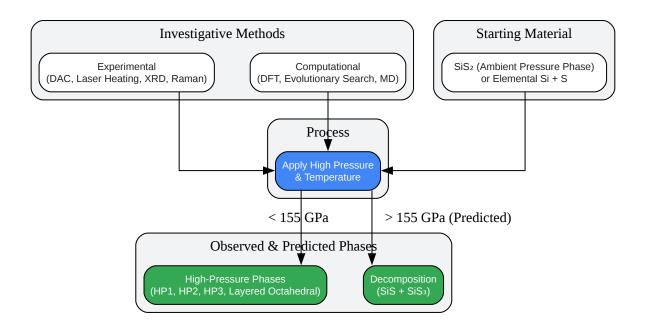
## **Computational Methodologies**

- Ab Initio Calculations and Evolutionary Structure Search:
  - Density Functional Theory (DFT): This quantum mechanical modeling method is used to calculate the electronic structure and total energy of different crystal structures at various pressures.[4][7]
  - Evolutionary Algorithms (e.g., USPEX, XtalOpt): These algorithms are employed to predict stable crystal structures at high pressures by searching for the lowest enthalpy structures on the potential energy surface.[4]
  - Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamics of phase transitions and to confirm the stability of predicted structures at finite temperatures.
     [3][4]

# Visualizing High-Pressure Transitions in SiS2

The following diagrams illustrate the logical workflow of the investigation into SiS<sub>2</sub> high-pressure stability and the resulting phase transition pathway.





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Caption: Workflow for investigating SiS<sub>2</sub> high-pressure stability.



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Caption: Pressure-induced phase transitions of SiS<sub>2</sub>.

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